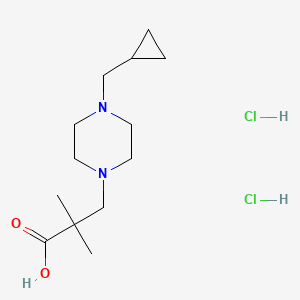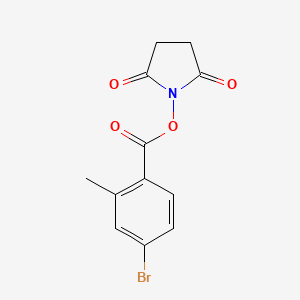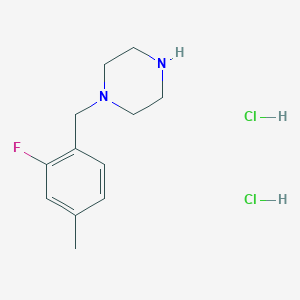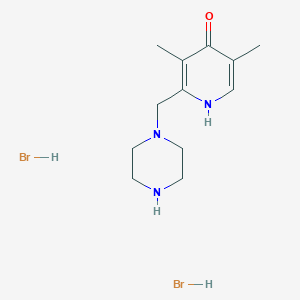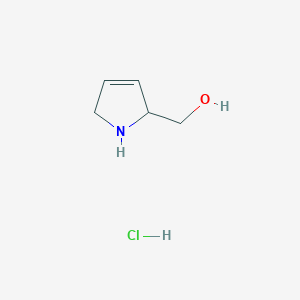
2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride
説明
“2,5-Dihydro-1H-pyrrol-2-ylmethanol hydrochloride” is a chemical compound with the molecular formula C5H10ClNO . It has a molecular weight of 135.59 g/mol. This product is intended for research use only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO.ClH/c1-6(5-8)3-2-4-7-6;/h2-3,7-8H,4-5H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and has a density of 1.0±0.1 g/cm3 . Its boiling point is 201.8±25.0 °C at 760 mmHg . The vapour pressure is 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.0±6.0 kJ/mol . The flash point is 119.1±13.8 °C . The index of refraction is 1.484 . The molar refractivity is 27.6±0.3 cm3 . The polar surface area is 32 Å2 . The polarizability is 11.0±0.5 10-24 cm3 . The surface tension is 41.6±3.0 dyne/cm . The molar volume is 96.6±3.0 cm3 .科学的研究の応用
Synthesis and Chemical Transformations
- N-protected 2,5-dihydro-1H-pyrrole derivatives, including 2,5-dihydro-1H-pyrrol-2-ylmethanol hydrochloride, can be transformed into corresponding pyrroles through air oxidation or dehydrogenation reactions using specific dehydrogenation agents. This process achieves high yields, indicating its efficiency in synthesizing pyrroles (Shim et al., 1990).
Material Science and Polymer Applications
- Star-shaped thiophene and pyrrole functionalized monomers, derived from compounds like this compound, have been synthesized and used in electrochemical copolymerization. The resulting copolymers exhibit unique optoelectrochemical properties, suggesting potential applications in material science (Ak & Toppare, 2009).
Chemiluminescence and Polymerization
- Chemiluminescent compounds containing pyrrole units, like this compound, have been synthesized and shown to glow in the presence of hydrogen peroxide and other catalysts. These compounds and their polymers display electrochromic features and have potential applications in the development of chemiluminescent materials (Algi et al., 2017).
Spin Label Reagents in Biochemistry
- Derivatives of this compound have been used to synthesize spin-label reagents. These compounds are useful in studying biomolecular structures and dynamics, highlighting their importance in biochemical research (Hideg et al., 1993).
Library Synthesis in Medicinal Chemistry
- A method for synthesizing a large library of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be derived from compounds like this compound, has been developed. This showcases the compound's utility in creating diverse chemical libraries for drug discovery and medicinal chemistry applications (Ryabukhin et al., 2012).
Reactivity and Complex Formation
- Studies on quinoidal pyrrole and its derivatives, including those related to this compound, have revealed unique reactivity with oxygen, charge transfer, and the ability to form complexes with metals like palladium. This indicates potential applications in the field of coordination chemistry and materials science (Ghorai & Mani, 2014).
Cancer Research
- Derivatives of this compound have been explored for their biological effects on breast cancer cells, particularly in hybrid anticancer agents combining kinase and histone deacetylase inhibitors. This underscores the compound's relevance in cancer research and therapy development (Librizzi et al., 2016).
Corrosion Inhibition
- 1H-pyrrole-2,5-dione derivatives, related to this compound, have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is significant in the field of material protection and industrial maintenance (Zarrouk et al., 2015).
Safety and Hazards
The safety information available indicates that the compound has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2,5-dihydro-1H-pyrrol-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h1-2,5-7H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUBYZVCUFUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)
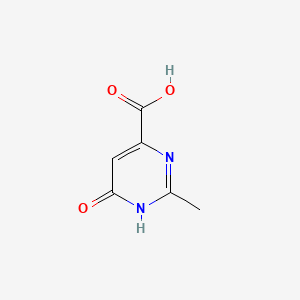
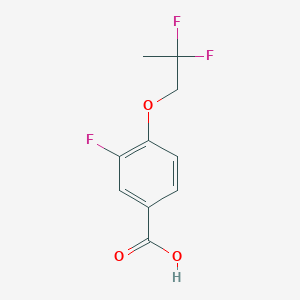
![(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride](/img/structure/B1486906.png)
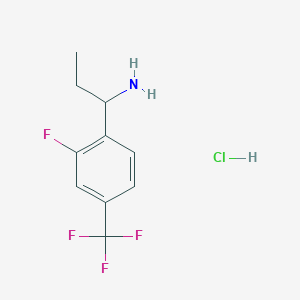

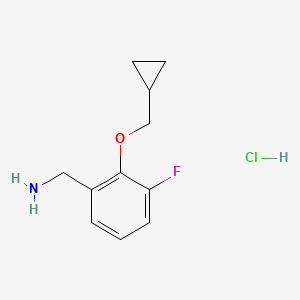
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride](/img/structure/B1486912.png)
